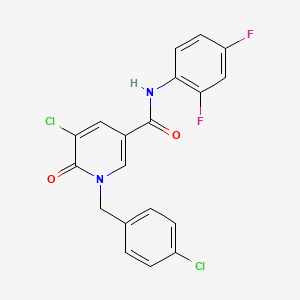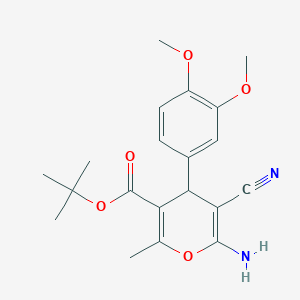![molecular formula C16H18BrN3O B2571404 3-bromo-N-[4-(1H-pirazol-1-il)ciclohexil]benzamida CAS No. 2097911-87-8](/img/structure/B2571404.png)
3-bromo-N-[4-(1H-pirazol-1-il)ciclohexil]benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a chemical compound that features a bromine atom attached to a benzamide structure, with a pyrazole ring and a cyclohexyl group
Aplicaciones Científicas De Investigación
3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological research: It can serve as a probe or ligand in studies involving biological systems, helping to elucidate the function of specific proteins or pathways.
Chemical synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Coupling with cyclohexylamine: The brominated pyrazole is then coupled with cyclohexylamine to form the desired amine intermediate.
Formation of benzamide: Finally, the amine intermediate is reacted with a benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex biaryl structures.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide
- 2-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide
- N-(1-phenyl-1H-pyrazol-3-yl)benzamide
Uniqueness
3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is unique due to the presence of the cyclohexyl group, which can impart different steric and electronic properties compared to similar compounds. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Propiedades
IUPAC Name |
3-bromo-N-(4-pyrazol-1-ylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c17-13-4-1-3-12(11-13)16(21)19-14-5-7-15(8-6-14)20-10-2-9-18-20/h1-4,9-11,14-15H,5-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGKODQVPCHDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CC=C2)Br)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2571321.png)
![N-[(3,4-dimethoxyphenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide](/img/structure/B2571323.png)


![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2571329.png)

![1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B2571332.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2571337.png)

![3-({[1-(4-tert-butylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2571340.png)
![6-tert-butyl-3-[(2,5-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2571341.png)
![3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2571342.png)
![N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide](/img/structure/B2571344.png)
